Lipophilicity (XLogP3) Differentiation
The XLogP3-AA value for 2-Methyl-5-(2-methylpropyl)piperidine is 2.7, as computed by PubChem [1]. This represents a significant increase in lipophilicity compared to structurally simpler piperidine analogs: 2-methylpiperidine (XLogP3 ≈ 1.1–1.3) [2], 2,6-dimethylpiperidine (XLogP3 ≈ 1.5) [3], and 1-isobutylpiperidine (XLogP3 = 2.4) [4]. The branched isobutyl group at the 5-position contributes approximately +0.3 to +1.6 log units relative to comparators, depending on the baseline.
Comparators: 2-methylpiperidine (1.1–1.3), 2,6-dimethylpiperidine (1.5), 1-isobutylpiperidine (2.4)
Δ +0.3 to +1.6 log units
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 2-methylpiperidine (1.1–1.3); 2,6-dimethylpiperidine (1.5); 1-isobutylpiperidine (2.4) |
| Quantified Difference | +0.3 to +1.6 log units higher lipophilicity |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2021.05.07 |
Why This Matters
Higher lipophilicity influences membrane permeability, tissue distribution, and metabolic clearance, directly impacting the suitability of this compound for cell-based assays, in vivo studies, or formulation development.
- [1] PubChem Compound Summary for CID 64460027, 2-Methyl-5-(2-methylpropyl)piperidine. National Center for Biotechnology Information (2026). View Source
- [2] 2-Methylpiperidine. XLogP3-AA value from PubChem (CID 12244). View Source
- [3] 2,6-Dimethylpiperidine. XLogP3 value from PubChem (CID 10446). View Source
- [4] PubChem Compound Summary for CID 139128, Piperidine, 1-(2-methylpropyl)-. National Center for Biotechnology Information (2026). View Source
